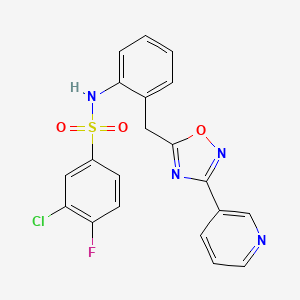
3-chloro-4-fluoro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-chloro-4-fluoro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H14ClFN4O3S and its molecular weight is 444.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Chloro-4-fluoro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide (CAS Number: 1797962-82-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H14ClFN4O3S with a molecular weight of 444.9 g/mol. Its structure features a sulfonamide group, which is often associated with diverse pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C20H14ClFN4O3S |
| Molecular Weight | 444.9 g/mol |
| CAS Number | 1797962-82-3 |
The biological activity of this compound can be attributed to its interaction with various biological targets. The presence of the 1,2,4-oxadiazole moiety is significant as compounds containing this heterocycle have shown a wide range of activities, including:
- Anticancer Activity : Compounds with oxadiazole rings have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives have been reported to inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and mTOR pathways .
- Antimicrobial Properties : The sulfonamide group is known for its antibacterial properties, specifically through the inhibition of bacterial folate synthesis. This mechanism is crucial in the treatment of bacterial infections .
Biological Activity Data
Research indicates that compounds similar to this compound exhibit significant biological activities. Below is a summary table of relevant studies highlighting the biological effects observed:
Case Studies
- Anticancer Activity : In a study published in PMC, derivatives similar to the compound were tested against a panel of cancer cell lines including HeLa and A549. The results indicated that these compounds exhibited significant cytotoxicity with IC50 values ranging from 45 µM to 92 µM, suggesting potential for further development as anticancer agents .
- Antimicrobial Efficacy : Another study evaluated the antibacterial properties against common pathogens such as Staphylococcus aureus. The compound showed effective inhibition at concentrations as low as 25 µM, indicating its potential utility in treating bacterial infections .
- Antiparasitic Activity : The compound was also screened for activity against Schistosoma mansoni, revealing potent effects at concentrations around 10 µg/mL, which highlights its broad-spectrum antiparasitic potential .
Eigenschaften
IUPAC Name |
3-chloro-4-fluoro-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN4O3S/c21-16-11-15(7-8-17(16)22)30(27,28)26-18-6-2-1-4-13(18)10-19-24-20(25-29-19)14-5-3-9-23-12-14/h1-9,11-12,26H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRDRIAUIJNTNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














